molecular formula C17H23NO4 B1325650 Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate CAS No. 898792-44-4

Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1325650
CAS No.: 898792-44-4
M. Wt: 305.4 g/mol
InChI Key: REEIZVUHKJZQFP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate is a synthetic compound with the molecular formula C17H23NO4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a morpholine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a ketone or aldehyde to form a β-amino ketone. This intermediate is then subjected to esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate stands out due to its specific structural features and versatile reactivity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it unique compared to other morpholine-containing compounds .

Properties

IUPAC Name

ethyl 4-[3-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-22-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-21-11-9-18/h3-5,12H,2,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIZVUHKJZQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643117
Record name Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-44-4
Record name Ethyl 3-(4-morpholinylmethyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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